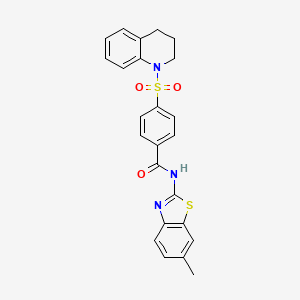

N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3S2/c1-16-8-13-20-22(15-16)31-24(25-20)26-23(28)18-9-11-19(12-10-18)32(29,30)27-14-4-6-17-5-2-3-7-21(17)27/h2-3,5,7-13,15H,4,6,14H2,1H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOLSOGPLAFUJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H17N3OS3

- Molecular Weight : 375.53 g/mol

- CAS Number : 573950-96-6

The compound exhibits various biological activities primarily through the following mechanisms:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation. For instance, benzothiazole derivatives have been shown to target thioredoxin reductase (TrxR), an important enzyme in cancer metabolism .

- Antimicrobial Properties : Studies on related benzothiazole derivatives suggest they possess antimicrobial activity against various pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

- Anti-inflammatory Effects : Some derivatives demonstrate the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Experimental Data

-

Antitumor Activity :

- A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, revealing that certain derivatives exhibited significant antiproliferative activity with IC50 values in the low micromolar range .

- Structure-activity relationship (SAR) studies indicated that modifications in the benzothiazole moiety could enhance anticancer efficacy.

- Antimicrobial Testing :

- Inhibitory Potency :

Data Table: Summary of Biological Activities

Scientific Research Applications

Neurodegenerative Diseases

Recent studies have explored the synthesis and biological evaluation of compounds similar to N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide for their potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These studies focus on the compound's ability to inhibit enzymes associated with neurodegeneration.

Key Findings:

- Compounds derived from benzothiazole and tetrahydroquinoline have shown promising results in inhibiting monoamine oxidase (MAO) and cholinesterase (ChE), which are critical targets in neurodegenerative conditions .

- Specific derivatives have been tested for their efficacy in reducing symptoms of depression associated with neurodegenerative diseases, demonstrating significant activity in animal models .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been a major focus of research. It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are relevant in the context of Alzheimer's disease.

Research Insights:

- A study reported that derivatives containing benzothiazole moieties exhibited strong AChE inhibitory activity, with some compounds achieving IC50 values as low as 2.7 µM .

- Molecular docking studies have elucidated the binding interactions between these compounds and AChE, providing insights into their mechanism of action .

Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have also been investigated. These compounds have demonstrated activity against various bacterial strains.

Significant Results:

- Research indicated that certain synthesized derivatives exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .

- The presence of specific functional groups within the compound structure was correlated with enhanced antimicrobial efficacy .

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a series of benzothiazole derivatives on cognitive decline in animal models. The results indicated that specific compounds significantly reduced immobility time in forced swim tests, suggesting antidepressant-like effects that could be beneficial for patients with neurodegenerative diseases complicated by depression .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing new derivatives based on the benzothiazole framework for antimicrobial applications. The study highlighted the effectiveness of these compounds against resistant bacterial strains, proposing their potential as new therapeutic agents for infectious diseases .

Q & A

Q. Q: What are the key steps and critical parameters in synthesizing N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide?

A: The synthesis involves multi-step organic reactions, including sulfonylation, amide coupling, and heterocyclic ring formation. Critical parameters include:

- Temperature control : Exothermic reactions (e.g., sulfonylation) require gradual addition of reagents below 0°C to avoid side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency for amide bond formation .

- Catalysts : Use of coupling agents like EDCI/HOBt for amide formation improves yield and purity .

Validation : Monitor intermediates via TLC and characterize final products using HPLC (>95% purity) and NMR (e.g., ¹H/¹³C for functional group confirmation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.